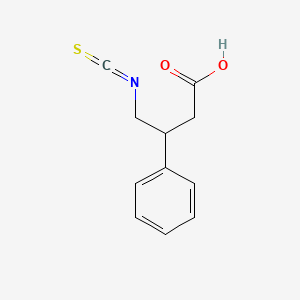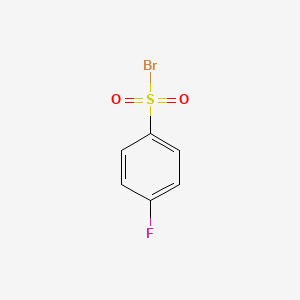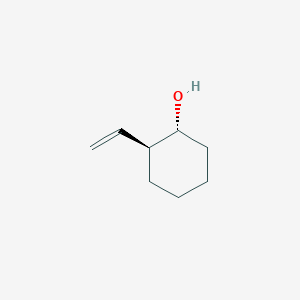
methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-aminoethanol in the presence of a suitable condensing agent. The reaction is followed by esterification with methanol and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure high efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques is common to achieve the desired quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The pyrrole ring structure may also contribute to its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound with similar aminoethyl functionality but different core structure.
Methyl 2-(2-aminoethyl)-1H-imidazole-4-carboxylate hydrochloride: Another pyrrole derivative with similar functional groups.
Uniqueness
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific combination of the pyrrole ring and aminoethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15ClN2O2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-8(9(12)13-2)3-5-11(7)6-4-10;/h3,5H,4,6,10H2,1-2H3;1H |
Clave InChI |
ZTWHBKMHYJWLSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN1CCN)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
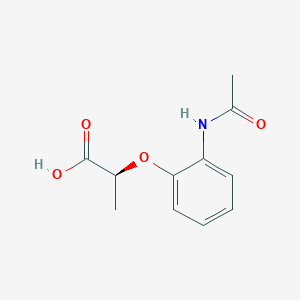
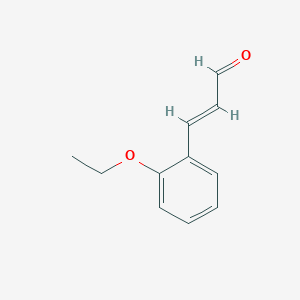
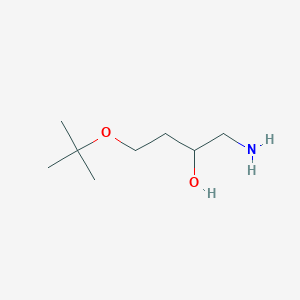
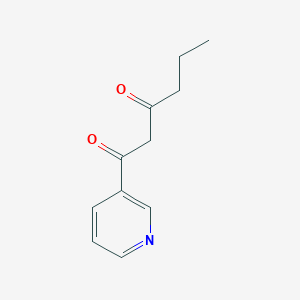

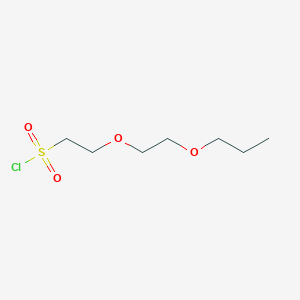
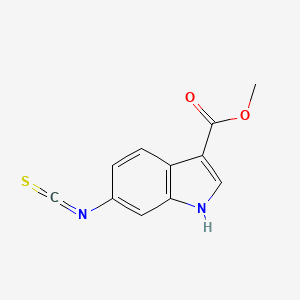

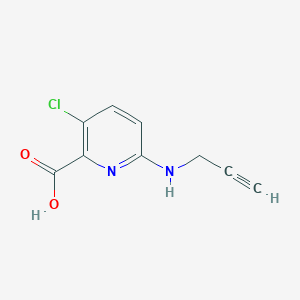
aminehydrochloride](/img/structure/B13621268.png)
